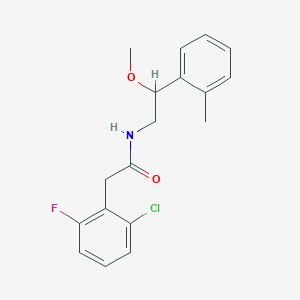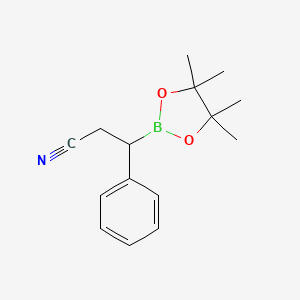![molecular formula C16H12N6S B2413899 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-61-8](/img/structure/B2413899.png)
3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrimidine, a vital heterocyclic moiety that plays a crucial role in various biological procedures and cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Synthesis Analysis
Pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. It’s a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
The synthetic versatility of pyrimidine allows for the creation of structurally diverse derivatives. This includes analogs derived from the substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .科学的研究の応用
Anticancer Activity
The compound has shown potential in the field of cancer research. For instance, thiazolopyrimidine derivatives, which share a similar structure with the compound , have displayed excellent anticancer activity against human cancer cell lines and primary CLL cells . These compounds led to cell death by apoptosis as they inhibited the CDK enzyme .
Antimicrobial Activity
The compound’s antimicrobial potential has been explored as well. For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs, which are structurally similar to the compound, have shown good activity against S. aureus .
Analgesic and Anti-inflammatory Activity
The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess these pharmacological activities .
Antioxidant Activity
The compound might also have antioxidant properties. This is suggested by the fact that triazolothiadiazine and its derivatives, which are structurally similar to the compound, have been found to possess antioxidant activities .
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs. This is suggested by the fact that triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess antiviral activities .
Enzyme Inhibition
The compound might also have the potential to inhibit various enzymes. This is suggested by the fact that triazolothiadiazine and its derivatives, which are structurally similar to the compound, have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The compound could potentially be used in the development of antitubercular drugs. This is suggested by the fact that triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to possess antitubercular activities .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is a part of the compound’s structure, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been associated with the suppression of cancer cell growth.
作用機序
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding . The ability of the compound to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit good antitumor activities .
将来の方向性
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a focus of ongoing research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
特性
IUPAC Name |
3-phenyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-6-13(7-3-1)22-15-14(20-21-22)16(19-11-18-15)23-10-12-5-4-8-17-9-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSQVPIEOVEID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


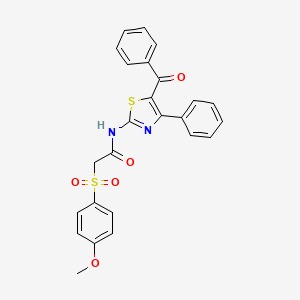

![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)
![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)
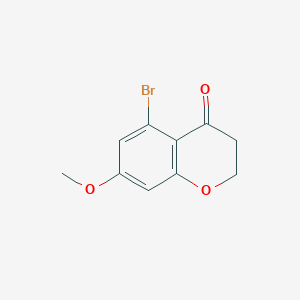
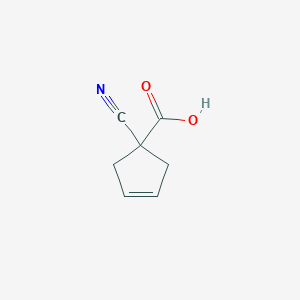
![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)
